N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
Furanylfentanyl is a synthetic opioid, closely related to fentanyl . It’s a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl, which is a propionamide .
Molecular Structure Analysis
Furanylfentanyl is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine . It’s structurally related to fentanyl, which is a propionamide .Scientific Research Applications
Synthesis and Reactivity
- Research by Aleksandrov et al. (2017) highlighted the synthesis and reactivity of related furan-2-carboxamide derivatives through electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This synthesis pathway provides insights into the chemical versatility and potential functionalization of the compound for various scientific applications (Aleksandrov & El’chaninov, 2017).
Structural and Spectral Analyses
- A study by Yıldırım et al. (2018) conducted structural and spectral analyses of a similar N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing its structural properties via 1H NMR and X-ray diffraction. This analysis demonstrates the importance of understanding the molecular structure for potential applications in material science and pharmacology (Yıldırım et al., 2018).
Biological Activities
- Sokmen et al. (2014) investigated antibacterial, antiurease, and antioxidant activities of furan-2-carboxamide derivatives, showcasing the compound's potential in pharmacological research. The study indicated that new compounds synthesized had effective antiurease and antioxidant activities, suggesting a promising avenue for developing therapeutic agents (Sokmen et al., 2014).
Antimicrobial Activity
- Experimental and theoretical investigations by Cakmak et al. (2022) on a thiazole-based furan-2-carboxamide derivative highlighted its antimicrobial activity against several microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This study underscores the compound's potential in antimicrobial and medicinal chemistry research (Cakmak et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16(17-8-3-2-4-9-17)25-19-11-6-5-10-18(19)24-21(25)13-14-23-22(26)20-12-7-15-27-20/h2-12,15-16H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHADHNBZCNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide |
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